REACTION_CXSMILES
|
[Cl:1][CH2:2][C:3](O)=[O:4].[CH3:6][O:7][C:8](=[O:13])[C:9]([NH2:12])([CH3:11])[CH3:10].C(N(CC)C(C)C)(C)C>C1COCC1>[CH3:6][O:7][C:8](=[O:13])[C:9]([NH:12][C:3](=[O:4])[CH2:2][Cl:1])([CH3:11])[CH3:10]
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Name
|
|
Quantity
|
0.95 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)O
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1.69 g
|
Type
|
reactant
|
Smiles
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COC(C(C)(C)N)=O
|
Name
|
|
Quantity
|
1.29 g
|
Type
|
reactant
|
Smiles
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C(C)(C)N(C(C)C)CC
|
Type
|
CUSTOM
|
Details
|
it was stirred for 3 h
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Then the solvent was evaporated
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Type
|
WASH
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Details
|
washed with 2 M hydrochloric acid, water and sat. aqueous sodium hydrogen carbonate solution
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic fractions were dried over sodium sulphate
|
Type
|
FILTRATION
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Details
|
filtrated
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The resulting residue was crystallized from diethylether
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C(C)(C)NC(CCl)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |